REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:37])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([N:13]2[CH2:18][CH2:17][N:16]([C:19]3[N:24]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:22]=[CH:21][N:20]=3)[C@H:15]([CH:29]([CH3:31])[CH3:30])[C:14]2=O)=[CH:6][C:5]=1[S:33]([CH3:36])(=[O:35])=[O:34]>C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3]([C:4]1[C:5]([S:33]([CH3:36])(=[O:35])=[O:34])=[CH:6][C:7]2[N:13]3[CH2:18][CH2:17][N:16]([C:19]4[N:24]=[C:23]([C:25]([F:28])([F:26])[F:27])[CH:22]=[CH:21][N:20]=4)[CH:15]([CH:29]([CH3:31])[CH3:30])[C:14]3=[N:10][C:8]=2[CH:9]=1)=[O:37]
|
Name
|
(R)-methyl-4-(3-isopropyl-2-oxo-4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)-2-(methylsulfonyl)-5-nitrobenzoate
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Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])N1C([C@H](N(CC1)C1=NC=CC(=N1)C(F)(F)F)C(C)C)=O)S(=O)(=O)C)=O
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Name
|
|
Quantity
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17 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
445 mg
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Type
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catalyst
|
Smiles
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[Fe]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 100° C. for 48 h, at which point the flask
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was cooled to rt
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Type
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ADDITION
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Details
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the contents were poured into ice
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (2×75 mL)
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Type
|
WASH
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Details
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the combined organic layers were washed with water (2×50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The solution was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered through cotton
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica cartridge (0% EtOAc in hexanes
|
Reaction Time |
5 min |
Name
|
methyl-1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=CC2=C(N=C3N2CCN(C3C(C)C)C3=NC=CC(=N3)C(F)(F)F)C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |